An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methylpyridine, also known as 5-Bromo-2-chloro-4-picoline, is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl group, provides a unique combination of reactivity and functionality. This compound is particularly valuable in the fields of medicinal chemistry and agrochemical development, where it acts as a key building block for constructing more complex, biologically active molecules.[1][3] The differential reactivity of the two halogen substituents allows for selective and controlled functionalization, making it a powerful tool for the synthesis of polysubstituted pyridine derivatives.[2]
Core Chemical Properties
The fundamental physicochemical properties of 5-Bromo-2-chloro-4-methylpyridine are summarized below. These values are critical for its use in experimental settings, influencing reaction conditions, purification methods, and storage.
| Property | Value | Source |
| CAS Number | 778611-64-6 | [4] |
| Molecular Formula | C₆H₅BrClN | [4] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 29-31 °C | [4] |
| Density | 1.624 g/mL at 25 °C | [4] |
| InChI | 1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | [4] |
| InChIKey | ISESOOISZHSENQ-UHFFFAOYSA-N | [4] |
| SMILES String | Clc1cc(C)c(Br)cn1 | [4] |
Reactivity and Applications
5-Bromo-2-chloro-4-methylpyridine is a highly functionalized compound primarily utilized as a synthetic intermediate.[5] Its reactivity is dominated by the two halogen atoms, which can participate in various chemical transformations.
Nucleophilic Substitution and Cross-Coupling Reactions: The presence of both bromine and chlorine atoms makes the compound an excellent substrate for nucleophilic substitution reactions, where they can act as leaving groups.[6] Furthermore, the carbon-halogen bonds are key reactive sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[7] This differential reactivity is a significant synthetic advantage of 5-Bromo-2-chloro-4-methylpyridine. The bromine atom at the 5-position is generally more reactive in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations than the chlorine atom at the 2-position.[2][7] This allows for selective functionalization at the C5 position, while the C2 position remains available for subsequent transformations, enabling a controlled, stepwise approach to complex pyridine synthesis.[2]
Key Application Areas:
-
Pharmaceutical Development : It is a key building block in the synthesis of novel pharmaceutical compounds, particularly for creating targeted therapies.[1] Its structure is a scaffold for developing antibacterial and antifungal agents.[1]
-
Agrochemical Chemistry : The compound is used to formulate advanced pesticides and herbicides, contributing to crop protection.[1][3]
-
Material Science : It is involved in producing specialized polymers and coatings with enhanced durability.[1]
-
Research Reagent : As a versatile reagent, it aids researchers in developing new chemical reactions and synthetic pathways.[1]
Caption: Logical diagram of core properties and applications.
Experimental Protocols
While specific protocols for 5-Bromo-2-chloro-4-methylpyridine are proprietary or found within patent literature, the following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds. This protocol is adapted from a general procedure for related halopyridines.[7]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of a bromochloropyridine derivative.
Materials:
-
5-Bromo-2-chloro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Nitrogen or Argon source
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup : To a dry reaction vessel, add 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel via syringe.
-
Heating : Place the reaction vessel in a preheated oil bath at 90 °C.
-
Reaction Monitoring : Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Caption: General workflow for a Suzuki cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Benchchem [benchchem.com]
- 3. indiamart.com [indiamart.com]
- 4. 5-Bromo-2-chloro-4-methylpyridine 97% | 778611-64-6 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Bromo-2-chloro-4-methylpyridine | CAS 101395-19-9 | Properties, Synthesis, Safety & Supplier China [pipzine-chem.com]
- 7. benchchem.com [benchchem.com]



